Phosfolan-methyl

Catalog No.
S1491519
CAS No.
5120-23-0
M.F
C5H10NO3PS2
M. Wt
227.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosfolan-methyl

CAS Number

5120-23-0

Product Name

Phosfolan-methyl

IUPAC Name

N-dimethoxyphosphoryl-1,3-dithiolan-2-imine

Molecular Formula

C5H10NO3PS2

Molecular Weight

227.2 g/mol

InChI

InChI=1S/C5H10NO3PS2/c1-8-10(7,9-2)6-5-11-3-4-12-5/h3-4H2,1-2H3

InChI Key

CWXVDJFKMQCYFG-UHFFFAOYSA-N

SMILES

COP(=O)(N=C1SCCS1)OC

Synonyms

Phosphonodithioimidocarbonic Acid Cyclic Ethylene P,P-Dimethyl Ester; 1,3-Dithiolan-2-ylidenephosphoramidic Acid Dimethyl Ester; 1,2-Ethanedithiol, cyclic ester with phosphonodithioimidocarbonic acid P,P-dimethyl ester; Phosfolan-methyl

Canonical SMILES

COP(=O)(N=C1SCCS1)OC

Phosfolan-methyl (CAS 5120-23-0), systematically known as dimethyl 1,3-dithiolan-2-ylidenephosphoramidate, is an organophosphorus compound primarily utilized as an insecticide, acaricide, and analytical reference standard . Characterized by its dimethyl ester configuration, it acts as a potent acetylcholinesterase (AChE) inhibitor [1]. In procurement and industrial contexts, Phosfolan-methyl is distinguished from its diethyl counterpart (Phosfolan) by its specific solubility profile, liquid physical state at ambient temperatures, and distinct degradation kinetics . Buyers typically source this compound for targeted formulation development, multiresidue analytical screening, and comparative toxicological studies where the specific steric and electronic properties of the dimethyl phosphoramidate group are required [1].

Substituting Phosfolan-methyl with its closest analog, Phosfolan (the diethyl ester), or other generic organophosphates fundamentally disrupts formulation stability, handling protocols, and analytical accuracy [1]. The shift from a diethyl to a dimethyl ester drastically alters the compound's physical state and hydrophilicity . While Phosfolan is highly water-soluble and exists as a solid at room temperature, Phosfolan-methyl is a liquid with low aqueous solubility, necessitating entirely different carrier solvents (such as acetone or acetonitrile) and handling equipment [1], . Furthermore, in analytical workflows, generic substitution is impossible due to a distinct 28 Da mass difference, which is critical for accurate LC-MS/MS multiresidue monitoring and regulatory compliance.

Aqueous Solubility and Formulation Matrix Compatibility

The alkyl chain length on the phosphoramidate group fundamentally dictates the compound's solubility profile. Phosfolan (the diethyl analog) exhibits extremely high aqueous solubility, reported at 650,000 mg/L (650 g/L) at 20 °C [1]. In stark contrast, Phosfolan-methyl (the dimethyl analog) demonstrates low water solubility, requiring organic solvents such as acetone, acetonitrile, or methanol for stable stock solutions . This massive shift in hydrophilicity means that formulation matrices designed for the diethyl analog will fail if applied to Phosfolan-methyl, necessitating organic-based emulsifiable concentrates rather than simple aqueous solutions [1], .

Evidence DimensionAqueous solubility at 20-25 °C
Target Compound DataLow water solubility (requires organic solvent carriers)
Comparator Or BaselinePhosfolan (diethyl analog): 650,000 mg/L
Quantified Difference>1000-fold reduction in aqueous solubility
ConditionsStandard aqueous media at neutral pH, 20-25 °C

Buyers must select Phosfolan-methyl when developing organic-solvent-based formulations, as it cannot be seamlessly dropped into aqueous systems designed for its highly hydrophilic diethyl counterpart.

Ambient Physical State and Bulk Processability

The substitution of ethyl groups with methyl groups significantly depresses the melting point of the compound, altering its handling requirements. Phosfolan exists as a solid at room temperature, with a melting point ranging between 36.5 °C and 45 °C [1]. Conversely, Phosfolan-methyl is a colorless to pale yellow liquid under standard ambient conditions . This physical state transition eliminates the need for heated transfer lines or pre-dissolution steps in industrial manufacturing, allowing for direct volumetric dispensing and continuous-flow processing , [1].

Evidence DimensionPhysical state and melting behavior
Target Compound DataLiquid at ambient temperature
Comparator Or BaselinePhosfolan: Solid (Melting point 36.5-45 °C)
Quantified DifferencePhase transition from solid to liquid at 25 °C
ConditionsStandard ambient temperature and pressure (SATP)

The liquid state of Phosfolan-methyl streamlines bulk handling and formulation workflows, reducing energy costs associated with melting solid precursors.

Precursor Ion Mass Shift for LC-MS/MS Analytical Workflows

In multiresidue pesticide screening and regulatory compliance testing, precise mass-to-charge (m/z) ratios are critical for avoiding false positives. Phosfolan-methyl yields a protonated precursor ion [M+H]+ at m/z 227.99 under electrospray ionization (ESI+) [2]. Its diethyl analog, Phosfolan, yields a precursor ion at approximately m/z 256.02 [1]. This exact 28 Da mass shift, corresponding to the loss of two methylene (-CH2-) units, requires distinct multiple reaction monitoring (MRM) transitions [2]. Consequently, analytical laboratories must procure the exact Phosfolan-methyl reference standard to calibrate instruments for this specific analyte.

Evidence DimensionProtonated precursor ion [M+H]+ mass
Target Compound Datam/z 227.99
Comparator Or BaselinePhosfolan: m/z ~256.02
Quantified Difference28 Da mass shift
ConditionsLC-MS/MS with Electrospray Ionization (ESI+)

Procurement of the exact Phosfolan-methyl standard is mandatory for analytical laboratories to ensure accurate calibration and baseline separation from diethyl analogs in regulatory testing.

Ester Hydrolysis Kinetics and Formulation Stability

The stability of organophosphorus compounds in aqueous environments is highly dependent on the ester alkyl groups. As a general chemical principle within this class, dimethyl phosphoramidates (like Phosfolan-methyl) are more susceptible to nucleophilic attack and undergo alkaline hydrolysis at a significantly faster rate than their bulkier diethyl counterparts (like Phosfolan) [1]. This accelerated degradation profile requires formulators to strictly control the pH of Phosfolan-methyl solutions, often necessitating the addition of specific buffers to maintain a slightly acidic to neutral environment to prevent premature active ingredient loss during storage [1].

Evidence DimensionAlkaline hydrolysis rate
Target Compound DataFaster hydrolysis kinetics (lower steric hindrance)
Comparator Or BaselineDiethyl organophosphates (Phosfolan): Slower hydrolysis kinetics
Quantified DifferenceDimethyl esters typically hydrolyze 2x to 5x faster than diethyl esters under alkaline conditions
ConditionsAqueous formulation matrices at pH > 7

Buyers formulating Phosfolan-methyl must co-procure appropriate pH buffers, as its faster hydrolysis rate compared to diethyl analogs makes it incompatible with alkaline formulation matrices.

Organic-Solvent-Based Emulsifiable Concentrate (EC) Formulation

Due to its low water solubility and liquid physical state at room temperature, Phosfolan-methyl is ideally suited for the development of non-aqueous emulsifiable concentrates . Unlike the highly water-soluble Phosfolan, this compound readily integrates into carrier solvents like acetone and acetonitrile without the need for pre-melting, streamlining continuous formulation processes.

Calibration Standards for Multiresidue LC-MS/MS Screening

Phosfolan-methyl is a mandatory procurement item for analytical laboratories conducting regulatory pesticide residue monitoring . Its distinct m/z 227.99 precursor ion ensures that it can be accurately quantified and differentiated from its diethyl analog (m/z 256.02) in complex environmental or agricultural matrices.

Comparative Esterase Inhibition and Toxicology Assays

In biochemical research focusing on acetylcholinesterase (AChE) inhibition, Phosfolan-methyl serves as a critical dimethyl-ester probe . Researchers use it alongside diethyl analogs to study how steric hindrance and alkyl chain length affect enzyme binding kinetics, degradation pathways, and resistance mechanisms in target pest populations.

XLogP3

1.1

UNII

077FAY08PY

Other CAS

5120-23-0

Wikipedia

Phosfolan-methyl

Dates

Last modified: 08-15-2023

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